1-(2-Tetrahydrofuroyl)piperazine hydrobromide
Overview
Description
1-(2-Tetrahydrofuroyl)piperazine hydrobromide is a chemical compound with the empirical formula C9H16N2O2 · xHBr . It is a white to cream-colored crystalline powder and is used in scientific experiments as a catalyst, intermediate, and for other applications.
Synthesis Analysis
The compound is synthesized by reacting piperazine with tetrahydrofuran-2-carboxylic acid in the presence of hydrobromic acid .Molecular Structure Analysis
The molecular formula of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide is C9H17BrN2O2 . The molecular weight is 188.15 g/mol.Physical And Chemical Properties Analysis
1-(2-Tetrahydrofuroyl)piperazine hydrobromide is a solid substance . It has a melting point range of 103-107°C . It is soluble in water, ethanol, and methanol .Scientific Research Applications
Synthesis of Terazosin Hydrochloride
“1-(2-Tetrahydrofuroyl)piperazine hydrobromide” serves as an intermediate in the synthesis of Terazosin hydrochloride , a medication used to treat hypertension and benign prostatic hyperplasia . The compound’s structure is pivotal in forming the piperazine moiety of Terazosin, which is essential for its pharmacological activity.
Inhibitors of Leukotriene Biosynthesis
This compound has been utilized as a reactant for preparing pyrazol-3-propanoic acid derivatives . These derivatives act as inhibitors of leukotriene biosynthesis in human neutrophils, which are significant in the development of anti-inflammatory drugs .
Synthesis of Fipronil
It is a key starting material for the synthesis of Fipronil , an insecticide widely used in agriculture. Fipronil is effective against pests like termites, ants, and beetles, and plays a crucial role in pest control management .
Catalyst in Organic Reactions
The compound exhibits properties that make it suitable as a catalyst for various organic reactions. Its ability to facilitate reactions under mild conditions is valuable for research in organic chemistry.
Heterocyclic Building Blocks
As a heterocyclic compound, it is used in constructing complex molecular architectures. This is particularly useful in the field of medicinal chemistry, where heterocycles are common structural components of drugs .
Proteomics Research
In proteomics, this compound is used as a specialty product. Its unique chemical properties allow for the exploration of protein interactions and functions, contributing to advancements in the understanding of biological processes .
Safety and Hazards
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation . The recommended safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary targets of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide are currently unknown. The compound is a heterocyclic building block
Biochemical Pathways
Given the lack of information on its targets and mode of action, it’s challenging to summarize the affected pathways and their downstream effects .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
properties
IUPAC Name |
oxolan-2-yl(piperazin-1-yl)methanone;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.BrH/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11;/h8,10H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMDGWNBMNOMPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCNCC2.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Tetrahydrofuroyl)piperazine hydrobromide | |
CAS RN |
63590-62-5 | |
Record name | 1-(2-Tetrahydrofuroyl)piperazine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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